Ethyl 4-oxo-4-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]amino}butanoate
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Overview
Description
Ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is an organic compound with the molecular formula C15H20N2O5S. This compound is characterized by the presence of an ethyl ester group, a sulfonamide group, and an allylamino group attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with allylamine to form 4-[(allylamino)sulfonyl]nitrobenzene.
Reduction of the Nitro Group: The nitro group in 4-[(allylamino)sulfonyl]nitrobenzene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling with Ethyl 4-oxobutanoate: The resulting 4-[(allylamino)sulfonyl]aniline is then coupled with ethyl 4-oxobutanoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH conditions to maximize yield and purity.
Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({4-[(aminosulfonyl)phenyl]amino}-4-oxobutanoate): Similar structure but lacks the allylamino group.
Ethyl 4-({4-[(methylamino)sulfonyl]phenyl}amino)-4-oxobutanoate: Contains a methylamino group instead of an allylamino group.
Uniqueness
Ethyl 4-({4-[(allylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is unique due to the presence of the allylamino group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H20N2O5S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 4-oxo-4-[4-(prop-2-enylsulfamoyl)anilino]butanoate |
InChI |
InChI=1S/C15H20N2O5S/c1-3-11-16-23(20,21)13-7-5-12(6-8-13)17-14(18)9-10-15(19)22-4-2/h3,5-8,16H,1,4,9-11H2,2H3,(H,17,18) |
InChI Key |
JGURXLTUEQUNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C |
Origin of Product |
United States |
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